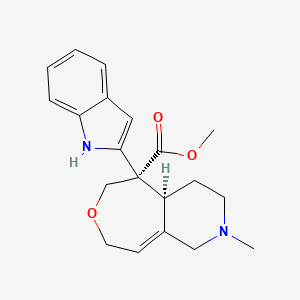

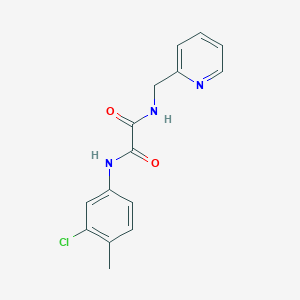

6-chloro-1-ethyl-4-oxo-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-chloro-1-ethyl-4-oxo-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide” is a derivative of quinoline . Quinoline is a privileged scaffold in medicinal chemistry and 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential .

Synthesis Analysis

The synthesis of similar compounds involves the use of various synthetic methodologies, including multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions . The synthesis often results in targeted modification at C2, C3, or N-hydroxylation .Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinoline core, which is a heterocyclic aromatic compound with a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms .Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the reactivity of the quinoline ring. For instance, when the quinoline ring nitrogen was allylated, it led to a loss of acidity and resultantly a loss of reactivity at the C-3 carboxylate end .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds indicate that they are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The compound has a melting point of 245°C .Scientific Research Applications

Synthesis and Cytotoxic Activity

Research has been conducted on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to quinoline derivatives. These compounds exhibit potent cytotoxic activities against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia. This highlights the potential use of quinoline derivatives in developing new anticancer agents (Deady et al., 2003).

Novel Syntheses Techniques

Efficient synthesis techniques for oxazolo[4,5-c]quinoline-4(5H)-ones and thiazolo[4,5-c]quinoline-4(5H)-ones have been developed, demonstrating the versatility of quinoline derivatives in chemical synthesis. These techniques provide novel pathways for creating compounds with potential utility in various scientific and pharmaceutical applications (Hodgetts & Kershaw, 2003).

Photocatalytic and Magnetic Properties

Quinoline-imidazole-monoamide ligands have been used to construct octamolybdate complexes with interesting electrochemical, photocatalytic, and magnetic properties. These complexes show promise in degradation of organic dyes and sensing applications, suggesting quinoline derivatives could play a role in environmental cleanup and chemical sensing technologies (Li et al., 2020).

Antimicrobial Agents

Some quinoline derivatives have been synthesized as potential antimicrobial agents. These compounds were tested for in vitro antibacterial and antifungal activities, showing that quinoline derivatives can be effective against pathogenic strains, indicating their potential in developing new antimicrobial drugs (Wagle, Adhikari, & Kumari, 2008).

Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase

Quinoline carboxamides have been identified and optimized as selective inhibitors of ATM kinase, a key enzyme involved in DNA damage response. These inhibitors show potential for therapeutic applications in cancer treatment, underscoring the versatility of quinoline derivatives in drug development (Degorce et al., 2016).

Future Directions

properties

IUPAC Name |

6-chloro-1-ethyl-4-oxo-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O2S/c1-2-19-8-11(14(21)18-15-17-5-6-22-15)13(20)10-7-9(16)3-4-12(10)19/h3-8H,2H2,1H3,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWNUIPNQSBHBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-1-ethyl-4-oxo-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzylamino)-N-(4-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2476973.png)

![6-(Azidomethyl)bicyclo[3.1.0]hexane](/img/structure/B2476974.png)

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2476978.png)

![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2476985.png)

![1-benzyl-4-[(2-{[(4-fluorophenyl)methyl]sulfanyl}-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]pyrrolidin-2-one](/img/structure/B2476986.png)

![8-[((1E)-2-phenyl-1-azavinyl)amino]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-1, 3,7-trihydropurine-2,6-dione](/img/no-structure.png)

![3'-(3,4-Difluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2476991.png)